

An In-depth Technical Guide to Furo[3,2-c]pyridin-4-amine

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Compound of Interest

Compound Name: **Furo[3,2-c]pyridin-4-amine**

Cat. No.: **B1344308**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Furo[3,2-c]pyridin-4-amine**, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its core physicochemical properties, a detailed synthetic protocol, and its biological significance, particularly in the context of phosphodiesterase (PDE) inhibition.

Core Compound Data

The fundamental molecular properties of **Furo[3,2-c]pyridin-4-amine** are summarized below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

Parameter	Value	Reference
Chemical Formula	C ₇ H ₆ N ₂ O	[1]
Molecular Weight	134.137 g/mol	[1]
CAS Number	33007-09-9	[1] [2]

Experimental Protocols

Synthesis of Furo[3,2-c]pyridin-4-amine

The following protocol describes a plausible synthetic route to **Furo[3,2-c]pyridin-4-amine**, adapted from methodologies reported for analogous structures, such as the synthesis of 3-bromofuro[3,2-c]pyridin-4-amine[3]. This multi-step synthesis involves the construction of the furo[3,2-c]pyridine core followed by amination.

Materials:

- 3-hydroxy-4-nitropyridine
- Ethyl bromoacetate
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Sodium ethoxide ($NaOEt$)
- Ethanol (EtOH)
- Iron powder (Fe)
- Ammonium chloride (NH_4Cl)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Step 1: O-Alkylation. To a solution of 3-hydroxy-4-nitropyridine (1.0 eq) in DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add ethyl bromoacetate (1.2 eq) dropwise and heat the reaction mixture to 80°C for 4 hours. Monitor

the reaction by TLC. After completion, cool the mixture, pour it into ice water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , and concentrated under reduced pressure to yield the ethyl 2-((4-nitropyridin-3-yl)oxy)acetate intermediate.

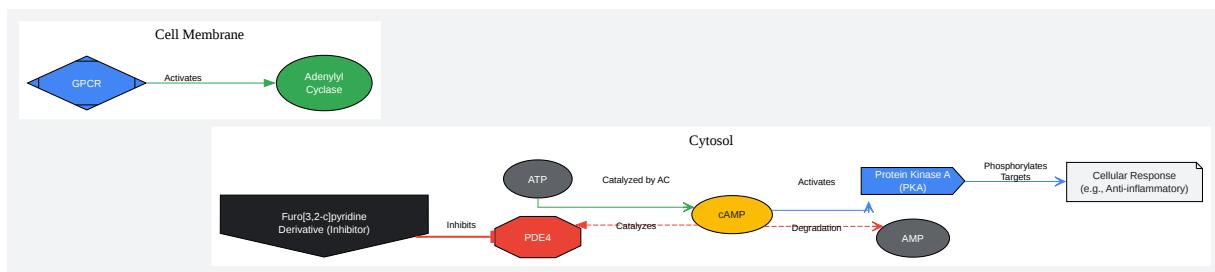
- Step 2: Cyclization. The intermediate from Step 1 is dissolved in ethanol. Sodium ethoxide (1.1 eq) is added, and the mixture is refluxed for 6 hours. The reaction forms the furo[3,2-c]pyridin-4(5H)-one ring system. After cooling, the solvent is evaporated, and the residue is neutralized with dilute HCl. The resulting precipitate is filtered, washed with water, and dried.
- Step 3: Reduction and Amination. The cyclized product is suspended in a mixture of ethanol and water. Iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added. The mixture is heated to reflux for 8 hours to reduce the nitro group and facilitate the formation of the amine.
- Step 4: Purification. After the reduction is complete, the reaction mixture is filtered through celite while hot. The filtrate is concentrated, and the pH is adjusted to ~9 with a saturated NaOH solution. The aqueous phase is extracted multiple times with ethyl acetate. The combined organic phases are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated to dryness. The crude product is purified by column chromatography on silica gel to afford **Furo[3,2-c]pyridin-4-amine**.

Biological Significance and Signaling Pathway

The furo[3,2-c]pyridine scaffold is a key structural motif in molecules with diverse pharmacological activities, including anticancer and antimicrobial properties. Notably, derivatives of the closely related pyrido[3',2':4,5]furo[3,2-d]pyrimidine structure have been synthesized and identified as potent inhibitors of phosphodiesterase type 4 (PDE4)^[4]. PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.

Inhibition of PDE4 prevents the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to anti-inflammatory and smooth muscle relaxation effects. This mechanism is a key therapeutic target for diseases like asthma and COPD.

The diagram below illustrates the cAMP signaling pathway and the role of PDE4 inhibitors.



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Caption: cAMP signaling pathway showing inhibition of PDE4 by a Furo[3,2-c]pyridine derivative.

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References

- 1. FURO[3,2-C]PYRIDIN-4-AMINE ,33007-09-9 _Chemical Cloud Database [chemcd.com]
- 2. 33007-09-9|Furo[3,2-c]pyridin-4-amine|BLD Pharm [bldpharm.com]
- 3. 3-bromofuro[3,2-c]pyridin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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